5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple chlorine atoms and a sulfonyl group. The molecular formula of this compound is C19H13Cl3N2O3S, and it has a molecular weight of 455.7 g/mol. This compound falls within the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide is substituted with a benzene ring. Its structure features a benzamide core with additional functional groups that enhance its chemical reactivity and biological activity .
The major products from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides .
The biological activity of 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide has been investigated for its potential therapeutic properties. It exhibits enzyme inhibition capabilities by binding to active sites of specific enzymes, which may lead to reduced inflammation and inhibited cancer cell growth. Research indicates that this compound can trigger the production of pro-inflammatory cytokines and induce expression of adhesion molecules in endothelial cells, suggesting its role in inflammatory processes .
The synthesis of 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide typically involves several steps:
Industrial production may utilize automated reactors and continuous flow processes for efficiency .
5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide has diverse applications across various fields:
Interaction studies involving 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide have shown its ability to modulate various biological pathways. These studies focus on how the compound interacts with specific enzymes and receptors, influencing processes such as inflammation and cell proliferation. The compound's mechanism involves binding to target proteins, thereby altering their function and leading to therapeutic effects .
Several compounds share structural similarities with 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-chloro-2-{[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide | Contains a methyl group instead of chlorine on one phenyl ring. | Potentially different biological activity due to methyl substitution. |
| N-(2-(((5-CHLORO-2-PYRIDINYL)AMINO)SULFONYL)PHENYL)-4-(2-OXO-1(2H)-PYRIDINYL)BENZAMIDE | Incorporates pyridinyl groups, altering solubility and reactivity. | May exhibit different pharmacokinetic properties compared to the target compound. |
| 5-chloro-N-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide | Features fluorine substitution instead of chlorine on one phenyl ring. | Fluorine may influence metabolic stability differently than chlorine. |
These comparisons highlight the unique structural attributes of 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide while illustrating how slight modifications can lead to varied biological activities and applications .
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS No. 4595-83-9) is a halogen-rich aromatic compound with the molecular formula C₁₉H₁₃Cl₃N₂O₃S and a molecular weight of 455.74 g/mol. Its IUPAC name reflects its structural complexity:
The compound’s planar structure facilitates π-π stacking interactions, while its electron-withdrawing chloro and sulfonyl groups enhance reactivity in electrophilic substitution and nucleophilic displacement reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃Cl₃N₂O₃S |
| Molecular Weight | 455.74 g/mol |
| CAS Registry Number | 4595-83-9 |
| Key Functional Groups | Benzamide, Sulfonamide, Chloro |
Sulfonamide-benzamide hybrids emerged in the late 20th century as part of efforts to optimize pharmacological agents targeting enzymes like carbonic anhydrases (CAs). Early work, such as the 1995 patent for synthesizing p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, demonstrated the therapeutic potential of combining sulfonamide’s enzyme inhibitory properties with benzamide’s metabolic stability. Subsequent studies revealed that halogenation at strategic positions (e.g., 4-chlorophenyl groups) enhanced target binding affinity and bioavailability.
The synthesis of 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide builds on these foundations, leveraging:
Organosulfur compounds, including sulfonamides, play pivotal roles in atmospheric chemistry, biological systems, and industrial applications. For instance, organosulfates constitute 33% of particulate sulfur in urban aerosols, influencing climate dynamics. In biochemistry, sulfonamide-containing drugs inhibit CAs, which regulate processes such as CO₂ transport and pH homeostasis.
The target compound’s sulfonamide group enables hydrogen bonding with enzyme active sites, while its chlorinated aromatic rings enhance electron-deficient character, favoring interactions with hydrophobic protein pockets. This dual functionality positions it as a model for designing enzyme inhibitors with tailored selectivity.